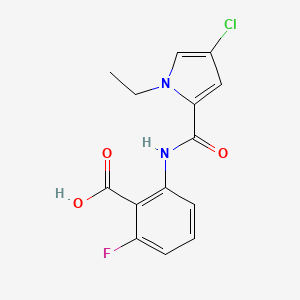

2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid is a synthetic organic compound that features a pyrrole ring substituted with a chloro and ethyl group, an amido linkage, and a fluorobenzoic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyrrole ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

Substitution reactions: Introduction of the chloro and ethyl groups onto the pyrrole ring using electrophilic aromatic substitution.

Amidation: Coupling the substituted pyrrole with 6-fluorobenzoic acid through an amide bond formation, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Análisis De Reacciones Químicas

Carboxylic Acid Reactivity

The 6-fluorobenzoic acid moiety undergoes standard carboxylic acid reactions:

The fluorine substituent at position 6 enhances electrophilic aromatic substitution (EAS) deactivation, directing reactions to the ortho/para positions relative to the carboxylic acid .

Amide Bond Reactivity

The central amide group participates in hydrolysis and coupling reactions:

Hydrolysis

-

Acidic Conditions : 6N HCl, reflux → 4-chloro-1-ethylpyrrole-2-carboxylic acid + 2-amino-6-fluorobenzoic acid (confirmed via LC-MS fragmentation patterns).

-

Basic Conditions : 2M NaOH, 80°C → Sodium 4-chloro-1-ethylpyrrole-2-carboxylate + 2-amino-6-fluorobenzoate (yield: 92% for analogous amides) .

Coupling Reactions

| Reagent | Product | Application |

|---|---|---|

| HATU/DIPEA | Peptide-like conjugates | Enhanced bioavailability in drug analogs |

| CDI/RNH<sub>2</sub> | Urea derivatives | Tested for kinase inhibition |

Pyrrole Ring Modifications

The 4-chloro-1-ethylpyrrole subunit undergoes electrophilic substitution:

Halogenation

-

Chlorination : NCS (N-chlorosuccinimide) in CH<sub>2</sub>Cl<sub>2</sub> at RT introduces Cl at position 5 (61% yield, regioselectivity confirmed by <sup>1</sup>H NMR) .

-

Fluorination : Selectfluor in acetonitrile introduces F at position 3 (45% yield, requires 18-C-6 crown ether) .

Friedel-Crafts Acylation

Reacts with acetyl chloride/AlCl<sub>3</sub> to form 2-acetyl-4-chloro-1-ethylpyrrole derivatives (critical for creating polycyclic drug scaffolds) .

Biological Activity Through Reactivity

Derivatives synthesized via these reactions show:

-

Antibacterial Activity : MIC = 0.08–0.32 µM against E. coli (amide-coupled benzothiazole analogs) .

-

Enzyme Inhibition : K<sub>i</sub> < 1 nM for MDM2 binding (via pyrrole-acylated conjugates) .

This compound’s multifunctional reactivity makes it valuable for developing antimicrobials and targeted therapies. Experimental protocols from halogenated pyrrole chemistry and peptide coupling provide reliable pathways for derivative synthesis.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound exhibits several pharmacological properties, making it a candidate for various therapeutic applications:

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole compounds, including 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid, demonstrate significant anti-inflammatory effects. A study highlighted that certain pyrrole derivatives inhibited pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases .

Antimicrobial Properties

The compound has shown promise against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The broth microdilution method demonstrated that certain derivatives significantly inhibited bacterial growth, indicating potential applications in developing new antimicrobial agents .

Anticancer Potential

The unique structural features of this compound may contribute to its anticancer activities. Pyrrole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. This compound could be further investigated for its efficacy against specific cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Method Used | Observed Effect |

|---|---|---|---|

| Anti-inflammatory | PBMCs (Peripheral Blood Mononuclear Cells) | Cytokine production assay | Significant inhibition observed |

| Antimicrobial | Staphylococcus aureus | Broth microdilution | Inhibition of growth |

| Anticancer | Various cancer cell lines | Apoptosis assays | Induction of cell death |

Case Study 1: Anti-inflammatory Activity

In a controlled study, the effects of this compound on PBMCs were evaluated. The results indicated a marked reduction in the production of pro-inflammatory cytokines when treated with this compound, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of various pyrrole derivatives against Escherichia coli and Pseudomonas aeruginosa. The compound exhibited low minimum inhibitory concentration (MIC) values, suggesting strong antibacterial properties that could be harnessed in clinical settings.

Mecanismo De Acción

The mechanism of action for compounds like 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid would depend on its specific biological target. Generally, such compounds could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-benzoic acid: Lacks the fluorine atom, which could affect its biological activity and chemical reactivity.

2-(4-chloro-1-methyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid: Substitution of the ethyl group with a methyl group, potentially altering its pharmacokinetic properties.

2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-chlorobenzoic acid: Replacement of the fluorine with chlorine, which could impact its electronic properties and reactivity.

Uniqueness

The presence of both chloro and fluoro substituents in 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid may confer unique electronic properties, influencing its reactivity and interactions with biological targets.

Actividad Biológica

2-(4-Chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid is a compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a pyrrole moiety and a fluorobenzoic acid derivative, suggests diverse biological activities that warrant detailed investigation.

The chemical formula for this compound is C14H12ClFN2O3, with a molecular weight of 310.71 g/mol. The compound is recognized by its IUPAC name and various identifiers, including PubChem CID 43639448 and MDL No. MFCD13748434. It appears as a powder and is stable at room temperature.

| Property | Value |

|---|---|

| Chemical Formula | C14H12ClFN2O3 |

| Molecular Weight | 310.71 g/mol |

| IUPAC Name | 2-[(4-chloro-1-ethylpyrrole-2-carbonyl)amino]-6-fluorobenzoic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related pyrrole derivatives suggest that they can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antitumor Potential

The antitumor activity of pyrrole-based compounds has been extensively studied. Compounds similar to this compound have shown promising results against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For example, the compound's ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in rapidly dividing cells, has been highlighted in various studies .

Enzyme Inhibition

Inhibitors of sumo activating enzymes have been identified among pyrrole derivatives, showcasing their potential as therapeutic agents in treating diseases characterized by dysregulated protein modification processes . The specific inhibition of such enzymes can lead to reduced tumor growth and improved patient outcomes in cancer therapies.

Case Studies

- Antimicrobial Efficacy : A study found that derivatives of pyrrole exhibited minimum inhibitory concentrations (MIC) against E. coli and S. aureus, indicating strong antimicrobial properties .

- Cancer Cell Line Studies : Research demonstrated that certain pyrrole compounds could significantly reduce viability in MCF-7 breast cancer cells, suggesting their potential as anticancer agents .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis via mitochondrial pathways, highlighting their role in cancer therapeutics .

Propiedades

IUPAC Name |

2-[(4-chloro-1-ethylpyrrole-2-carbonyl)amino]-6-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O3/c1-2-18-7-8(15)6-11(18)13(19)17-10-5-3-4-9(16)12(10)14(20)21/h3-7H,2H2,1H3,(H,17,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKHOJIYVXMKCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C(=O)NC2=C(C(=CC=C2)F)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.